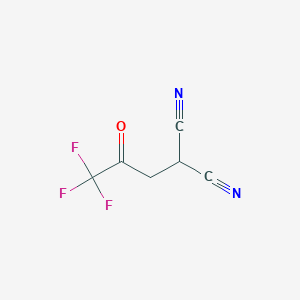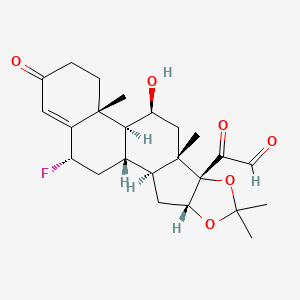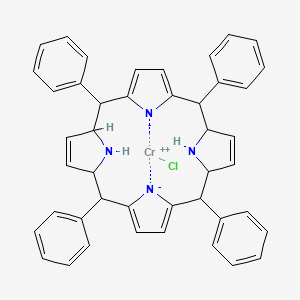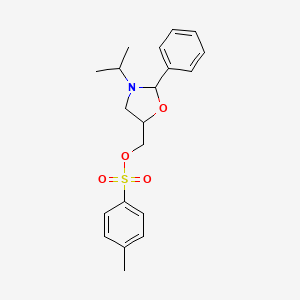![molecular formula C15H16F17NO4S B13412571 N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide CAS No. 958793-34-5](/img/structure/B13412571.png)
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is a synthetic compound known for its unique chemical structure and properties. This compound is part of the poly(oxy-1,2-ethanediyl) family, which is characterized by the presence of ethylene oxide units in its backbone. The addition of the heptadecafluorooctyl group imparts unique hydrophobic and lipophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- typically involves the following steps:
Initial Polymerization: The polymerization of ethylene oxide to form the poly(oxy-1,2-ethanediyl) backbone.
Functionalization: Introduction of the alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl] group through a series of chemical reactions, often involving sulfonylation and amination reactions.
End-Capping: The omega-methoxy group is introduced to cap the polymer chain, ensuring stability and preventing further polymerization.
Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic formulations due to its unique properties.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is primarily based on its ability to interact with various molecular targets through hydrophobic and lipophobic interactions. The heptadecafluorooctyl group plays a crucial role in these interactions, allowing the compound to form stable complexes with other molecules. This property is particularly useful in applications such as drug delivery, where the compound can enhance the solubility and stability of therapeutic agents .
Comparison with Similar Compounds
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- can be compared with other similar compounds, such as:
Poly(oxy-1,2-ethanediyl), alpha-[2-[(1-oxododecyl)amino]ethyl]-omega-hydroxy-: This compound has a similar backbone but different functional groups, leading to variations in its chemical and physical properties.
Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-methoxy-: Lacks the heptadecafluorooctyl group, resulting in different hydrophobic and lipophobic characteristics.
The uniqueness of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- lies in its specific functional groups, which impart distinct properties that are not found in other similar compounds .
Properties
CAS No. |
958793-34-5 |
|---|---|
Molecular Formula |
C15H16F17NO4S |
Molecular Weight |
629.3 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide |
InChI |
InChI=1S/C15H16F17NO4S/c1-3-33(4-5-37-7-6-36-2)38(34,35)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3-7H2,1-2H3 |
InChI Key |
KZSBXFKHBIBCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCOC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)




![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)


